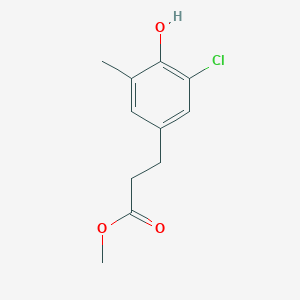

Methyl 3-(3-chloro-4-hydroxy-5-methyl-phenyl)propanoate

Description

Methyl 3-(3-chloro-4-hydroxy-5-methyl-phenyl)propanoate is a methyl ester derivative featuring a substituted phenyl group at the β-position of the propanoate chain. The phenyl ring is substituted with chloro (meta), hydroxy (para), and methyl (ortho) groups, creating a unique electronic and steric profile.

Properties

IUPAC Name |

methyl 3-(3-chloro-4-hydroxy-5-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-7-5-8(3-4-10(13)15-2)6-9(12)11(7)14/h5-6,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENQABJLDNVWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Cl)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification and Hydrolysis

- The starting point often involves the esterification of the corresponding carboxylic acid with methanol under acidic or catalytic conditions to yield the methyl ester.

- Hydrolysis of esters using potassium hydroxide in aqueous alcohol mixtures at elevated temperatures (e.g., 78 °C for 6 hours) can regenerate the carboxylic acid intermediate when needed for further functionalization.

Chlorination and Hydroxylation

- Selective chlorination at the 3-position of the aromatic ring can be achieved using chlorinating agents under controlled conditions to avoid over-chlorination.

- Hydroxylation at the 4-position is typically introduced via electrophilic aromatic substitution or by using hydroxylating reagents compatible with the substituted aromatic system.

Hydrazinolysis and Azide Coupling

- Hydrazinolysis of the ester with hydrazine hydrate in ethanol under reflux (e.g., 9 hours) affords hydrazide intermediates.

- Subsequent conversion of hydrazides to azides using sodium nitrite and hydrochloric acid at low temperatures (0 °C for 1 hour) enables further coupling reactions.

- The in situ generated azide intermediates can react with various primary and secondary amines to form N-alkyl amides via azide coupling methods, which have shown higher efficiency and yields compared to traditional coupling methods.

Peptide Bond Formation via DCC and NHS Coupling

- The carboxylic acid derivatives can be coupled with amines or amino acid esters using N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in acetonitrile at room temperature.

- This method facilitates the formation of peptide bonds, yielding N-alkyl or amino acid ester derivatives of the parent compound.

- Comparative studies indicate that azide coupling is generally more efficient than DCC/NHS coupling in terms of yield and ease of purification.

Trichloroacetimidate and Acetate Formation for C–C Coupling

- The hydroxyl group of the compound can be transformed into a trichloroacetimidate intermediate by reaction with trichloroacetonitrile in the presence of a base such as DBU in dichloromethane at room temperature.

- Alternatively, acetylation using acetic anhydride and a catalyst like N,N-dimethylaminopyridine (DMAP) in dichloromethane yields acetate derivatives.

- These activated intermediates serve as excellent leaving groups for C–C bond formation via reaction with carbon nucleophiles (e.g., activated arenes, allyltrimethylsilane) in the presence of Lewis acids such as trimethylsilyltrifluoromethanesulfonate (TMSOTf).

- This method allows the introduction of various aryl groups onto the side chain, enhancing structural diversity and biological activity.

Comparative Analysis of Preparation Methods

| Preparation Step | Method/Conditions | Advantages | Notes |

|---|---|---|---|

| Esterification | Methanol, acid catalyst | Simple, high yield | Standard method for methyl ester formation |

| Hydrolysis | KOH in 50% alcohol-water, 78 °C, 6 h | Efficient acid regeneration | Useful for further functionalization |

| Hydrazinolysis | Hydrazine hydrate, ethanol, reflux 9 h | Produces hydrazide intermediate | Precursor for azide formation |

| Azide Formation and Coupling | NaNO2/HCl, 0 °C; reaction with amines | High yield, mild conditions | More efficient than DCC/NHS coupling |

| DCC/NHS Coupling | DCC, NHS, acetonitrile, room temp, 12 h | Well-established peptide bond formation | Slightly lower yield, more complex workup |

| Trichloroacetimidate Formation | Trichloroacetonitrile, DBU, DCM, 25 °C, 2 h | Excellent leaving group for C–C coupling | Faster reaction, higher yield than acetate |

| Acetate Formation | Acetic anhydride, DMAP, DCM, 25 °C, 4 h | Alternative activated intermediate | Slightly longer reaction time |

| C–C Coupling with Nucleophiles | TMSOTf catalyst, room temp | Efficient arylation, structural diversification | Yields vary with nucleophile used |

Research Findings and Yields

- Azide coupling yields for N-alkyl amides range from moderate to excellent, often surpassing those obtained by DCC/NHS coupling.

- Trichloroacetimidate-mediated C–C coupling reactions typically provide higher yields and shorter reaction times compared to acetate intermediates.

- The modifications achieved via these methods have been correlated with biological activities such as selective antiproliferative effects on cancer cell lines, indicating the synthetic utility of these preparation strategies.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-chloro-4-hydroxy-5-methyl-phenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products:

Oxidation: Formation of 3-(3-chloro-4-oxo-5-methyl-phenyl)propanoate.

Reduction: Formation of 3-(3-chloro-4-hydroxy-5-methyl-phenyl)propanol.

Substitution: Formation of 3-(3-azido-4-hydroxy-5-methyl-phenyl)propanoate or 3-(3-thio-4-hydroxy-5-methyl-phenyl)propanoate.

Scientific Research Applications

Methyl 3-(3-chloro-4-hydroxy-5-methyl-phenyl)propanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-chloro-4-hydroxy-5-methyl-phenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing vs. In contrast, 4NO2PDPMe () uses a nitro group (strong electron-withdrawing) to increase reactivity, which correlates with its potency as a uterus-relaxant agent . Hydroxy vs. Methoxy: The hydroxy group in the target compound improves hydrogen-bonding capacity compared to methoxy-substituted analogs (e.g., 3-(2-methoxyphenyl)propanoic acid in ), which may enhance solubility in polar solvents but reduce lipid membrane permeability .

Aromatic Ring Diversity :

- The pyridine-containing compound in introduces nitrogen into the aromatic system, likely improving herbicidal activity due to trifluoromethyl’s lipophilicity and pyridine’s bioisosteric properties . The target’s purely phenyl-based system may favor different biological targets.

Physicochemical Properties

- Solubility: The hydroxy group in the target compound increases hydrophilicity compared to methoxy or trifluoromethyl-substituted analogs (). However, the chloro and methyl groups may counterbalance this, reducing aqueous solubility relative to simpler esters like methyl 3-phenylpropanoate .

Biological Activity

Methyl 3-(3-chloro-4-hydroxy-5-methyl-phenyl)propanoate is an organic compound classified as an ester. Its unique structure, featuring a chlorinated and hydroxylated aromatic ring, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 232.68 g/mol. The compound features a methyl ester group linked to a propanoate chain, which is further substituted with a chlorinated and hydroxylated aromatic ring. This structural configuration is crucial for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl and ester groups facilitate hydrogen bonding with biological molecules, influencing their activity. The chlorine atom may modulate the compound’s reactivity and binding affinity, enhancing its potential as a therapeutic agent.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth, particularly in Gram-positive bacteria .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

3. Anticancer Potential

this compound has shown potential as an anticancer agent. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, such as HeLa cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | Methoxy group instead of chlorine | Moderate antimicrobial activity |

| Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate | Lacks the methyl group on the aromatic ring | Lower anticancer activity |

| Methyl 3-(3-chloro-4-methoxy-5-methylphenyl)propanoate | Contains a methoxy group | Enhanced anti-inflammatory properties |

This table illustrates how the presence of specific functional groups influences the biological activities of these compounds.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains revealed an MIC (Minimum Inhibitory Concentration) range of 50–200 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial effects compared to standard antibiotics .

- Anti-inflammatory Research : In vitro assays indicated that treatment with this compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, showcasing its potential as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(3-chloro-4-hydroxy-5-methyl-phenyl)propanoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves esterification or coupling reactions. For example:

- Esterification: React 3-(3-chloro-4-hydroxy-5-methyl-phenyl)propanoic acid with methanol in the presence of a catalyst (e.g., H₂SO₄) under reflux. Monitor reaction progress via TLC or HPLC .

- Coupling Reactions: Use Mitsunobu conditions (e.g., DIAD, triphenylphosphine) for hydroxyl group protection if side reactions occur .

Optimization Factors: - Temperature control (60–80°C) to prevent decarboxylation.

- Solvent choice (e.g., DMF for polar intermediates, ether for extractions) .

- Purification via recrystallization (ether/petroleum ether) or column chromatography .

Q. How can researchers ensure purity and validate the compound post-synthesis?

Methodological Answer:

- Purity Analysis: Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity >98% .

- Melting Point: Compare observed mp (e.g., 39–41°C for analogous esters) with literature values .

- Spectroscopic Confirmation:

- FT-IR: Verify ester carbonyl (~1740 cm⁻¹) and phenolic -OH (~3300 cm⁻¹) .

- ¹H NMR: Look for methyl ester singlet (~3.6 ppm) and aromatic protons (6.5–7.5 ppm) .

Advanced Research Questions

Q. How can structural discrepancies between spectroscopic data and X-ray crystallography be resolved?

Methodological Answer:

Q. What strategies are effective for modifying the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- Functional Group Interconversion:

- Protection/Deprotection:

- Protect phenolic -OH with tert-butyldimethylsilyl (TBS) groups during halogenation or nitration .

- Deprotect with TBAF in THF to restore hydroxyl functionality .

Q. How can researchers evaluate the compound’s bioactivity against cancer cell lines?

Methodological Answer:

- In Vitro Assays:

- Mechanistic Studies:

Q. How should contradictory data from mass spectrometry (MS) and elemental analysis be addressed?

Methodological Answer:

- Root-Cause Analysis:

- Cross-Validation:

- Combine with ¹³C NMR to confirm carbon skeleton consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.